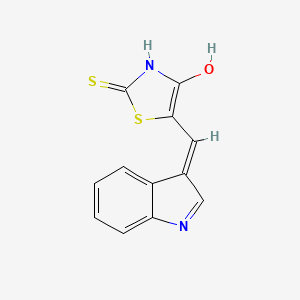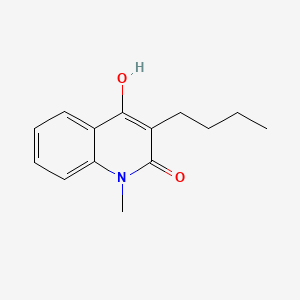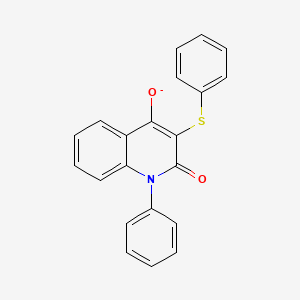![molecular formula C13H10BrNO3 B604428 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 468073-91-8](/img/structure/B604428.png)
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
BMMD exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in the pathogenesis of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. BMMD has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
BMMD has been shown to have a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BMMD has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
BMMD has several advantages for lab experiments. The compound is easy to synthesize and has a high purity level. BMMD is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of BMMD. One potential area of research is the development of BMMD analogs with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative disorders. Additionally, the use of BMMD in combination with other drugs for the treatment of various diseases is an area that warrants further investigation.
Conclusion:
In conclusion, 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as BMMD, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. BMMD exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in the pathogenesis of various diseases. While BMMD has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BMMD involves the reaction of 2-bromoaniline and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction yields the intermediate compound, which is then treated with acetic anhydride to produce BMMD.
Applications De Recherche Scientifique
BMMD has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. BMMD has also been shown to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8-6-12(16)9(13(17)18-8)7-15-11-5-3-2-4-10(11)14/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDXUZBMSDJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B604353.png)
![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B604358.png)
![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604360.png)
![2-Hydroxy-5-methoxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604363.png)
![ethyl 2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B604366.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
![ethyl 2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604369.png)
![4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarbonitrile](/img/structure/B604370.png)